(2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is an organic compound that features a fluorophenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl halide with the tetrazole intermediate using a palladium-catalyzed cross-coupling reaction.
Formation of the Prop-2-enoic Acid Moiety: This can be done through a Knoevenagel condensation reaction involving the tetrazole-fluorophenyl intermediate and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the double bond can yield a saturated carboxylic acid.
Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorophenyl and tetrazole-containing molecules on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluorophenyl group but lacks the tetrazole ring.
1-(4-Fluorophenyl)piperazine: Contains a fluorophenyl group but has a piperazine ring instead of a tetrazole ring.
Methylammonium lead halide: Although structurally different, it shares the presence of a halogenated aromatic system.
Uniqueness
(2E)-3-(4-fluorophenyl)-2-(5-methyl-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is unique due to the combination of a fluorophenyl group and a tetrazole ring
Properties
Molecular Formula |
C11H9FN4O2 |
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Molecular Weight |
248.21 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,17,18)/b10-6+ |
InChI Key |
PNZJOOFYNBPDNM-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=NN=NN1/C(=C/C2=CC=C(C=C2)F)/C(=O)O |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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